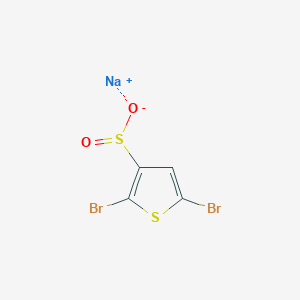
Sodium 2,5-dibromothiophene-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of sodium 2,5-dibromothiophene-3-sulfinate.
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different applications.
Sodium triflinate: A trifluoromethylated sulfinate with unique properties and uses.
Uniqueness
This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .
Propriétés
Formule moléculaire |
C4HBr2NaO2S2 |
|---|---|
Poids moléculaire |
328.0 g/mol |
Nom IUPAC |
sodium;2,5-dibromothiophene-3-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |
Clé InChI |
DEHWHRYJXVCPED-UHFFFAOYSA-M |
SMILES canonique |
C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


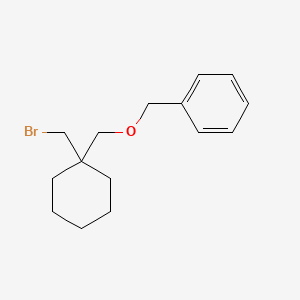
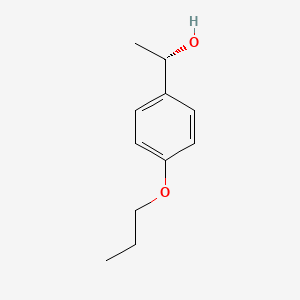
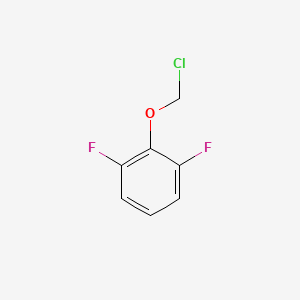

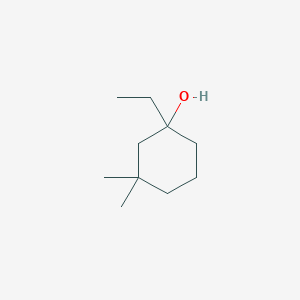
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
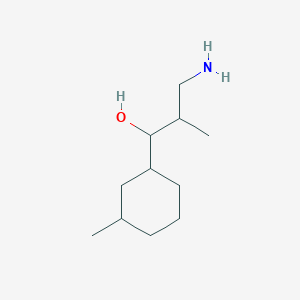
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
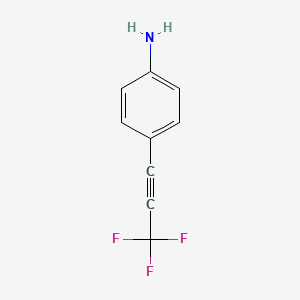

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)

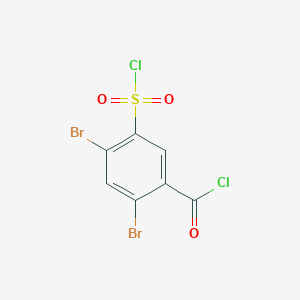
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
